molecular formula C10H14N2O B8405559 1-Allyloxy-2-methylamino-3-aminobenzene

1-Allyloxy-2-methylamino-3-aminobenzene

Cat. No. B8405559
M. Wt: 178.23 g/mol
InChI Key: FXSWAERVWKGOQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04310527

Procedure details

4-Allyloxy-3-methyl-benzimidazol-2-one, which has a melting point of 167°-168°, is obtained analogously to Example 10c) from 5.4 g of 1-allyloxy-2-methylamino-3-aminobenzene and 6.1 g N,N'-carbonyldiimidazole in 100 ml of toluene, after working up and subsequently recrystallising from toluene.
Quantity
100 mL
Type
solvent
Reaction Step One
Name
4-Allyloxy-3-methyl-benzimidazol-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[C:13]2[N:12](C)[C:11](=O)[NH:10][C:9]=2[CH:8]=[CH:7][CH:6]=1)[CH:2]=[CH2:3]>C1(C)C=CC=CC=1>[CH2:1]([O:4][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]([NH2:10])[C:13]=1[NH:12][CH3:11])[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
4-Allyloxy-3-methyl-benzimidazol-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)OC1=CC=CC=2NC(N(C21)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1=C(C(=CC=C1)N)NC
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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